1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is a chemical compound characterized by its unique molecular structure, which includes a cyclobutane ring and a difluorophenyl substituent. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile can be classified as an organic compound belonging to the family of nitriles. Its chemical structure features a cyclobutane ring, which is a four-membered carbon ring, and a phenyl group that is substituted with two fluorine atoms at the 3 and 5 positions. The compound's systematic name reflects its structure, indicating the presence of both the cyclobutane and the cyano (nitrile) functional group.
The synthesis of 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile typically involves several key steps:
The molecular formula for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile is .
C1CC(C1)C(=N)C2=CC(=C(C=C2)F)F
The structure consists of a cyclobutane ring attached to a phenyl group that has two fluorine atoms positioned ortho to one another on the aromatic ring. This configuration influences both the physical properties and biological activity of the compound.
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile can undergo various chemical reactions:
The mechanism of action for 1-(3,5-Difluorophenyl)cyclobutanecarbonitrile involves its interaction with biological targets:
1-(3,5-Difluorophenyl)cyclobutanecarbonitrile has several scientific uses:
This compound exemplifies the intersection between organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.
The cyclobutane ring has emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties that enhance drug-like characteristics. With a bond angle of 88° (slightly compressed from the ideal 90°) and elongated C–C bonds (1.56 Å vs. 1.54 Å in typical alkanes), cyclobutane exhibits a distinct puckered conformation that relieves torsional strain while maintaining substantial ring strain (26.3 kcal·mol⁻¹). This geometric profile enables precise three-dimensional positioning of pharmacophoric groups that cannot be achieved with linear chains or larger ring systems [4].
The scaffold's strategic incorporation improves metabolic stability by blocking oxidative metabolism at benzylic positions – a key vulnerability in many drug candidates. This property is exemplified in cyclobutane-containing protease inhibitors where the ring system shields adjacent metabolic hot spots while maintaining target engagement [4]. Additionally, cyclobutane's high Fsp³ character (fraction of sp³-hybridized carbons) enhances aqueous solubility and reduces melting points compared to planar aromatic systems, addressing critical developability challenges [4].
Table 1: Key Physicochemical Attributes of Cyclobutane Scaffolds
Property | Value | Medicinal Chemistry Advantage |
---|---|---|
Bond Angle | 88° | Puckered conformation for 3D vector control |
C–C Bond Length | 1.56 Å | Enhanced π-character for specific binding |
Ring Strain Energy | 26.3 kcal·mol⁻¹ | Balanced stability/reactivity profile |
Fsp³ | 1.0 | Improved solubility and crystal lattice disruption |
Torsional Flexibility | Restricted rotation | Conformational restriction for entropy payoff |
In targeted therapeutic applications, cyclobutane serves as a versatile molecular platform:
The 3,5-difluorophenyl group represents a sophisticated bioisostere that significantly enhances ligand-target interactions through combined electronic and steric effects. This substitution pattern features two orthogonally positioned fluorine atoms that create a polarized aromatic system with enhanced π-stacking capability. The fluorine atoms withdraw electron density from the phenyl ring, lowering the LUMO energy and facilitating charge-transfer interactions with electron-rich protein residues [6].
Compared to monohalogenated analogs, the 3,5-difluoro configuration provides superior metabolic stability by deactivating positions most vulnerable to oxidative cytochrome P450 metabolism. This effect is quantified in comparative studies where 3,5-difluorophenyl derivatives exhibited >2-fold longer microsomal half-lives than their monofluoro counterparts [6]. The symmetrical fluorine placement also creates a pseudo-axis of symmetry that facilitates crystalline lattice formation – a critical property for manufacturing reproducibility.
Table 2: Comparative Analysis of Fluorophenyl Substitution Patterns
Substitution Pattern | Dipole Moment (D) | logP Contribution | Metabolic Stability (t½) | Key Interactions |
---|---|---|---|---|
3,5-Difluoro | 2.8–3.2 | +0.62 per F | 42 min (human microsomes) | Edge-to-face π-stacking, C–F⋯H–C bonds |
3-Fluoro | 1.6–1.8 | +0.43 | 23 min | Dipolar interactions |
4-Fluoro | 1.3–1.5 | +0.46 | 28 min | Altered pKa of adjacent substituents |
Phenyl (unsubstituted) | 0.0 | 0.0 | 18 min | Standard π–π interactions |
The 3,5-difluorophenyl moiety enhances binding through multiple mechanisms:
Nitrile-containing pharmaceuticals have experienced a renaissance in drug development, with FDA approvals steadily increasing since 2010. The carbonitrile group (–C≡N) serves as a multifunctional pharmacophore capable of diverse binding modes while maintaining favorable ADME properties. Its minimal steric footprint (π-system diameter: 3.6 Å) enables deep projection into enzyme clefts inaccessible to bulkier groups [3].
Historically, benzonitrile derivatives emerged as potent aromatase inhibitors (e.g., fadrozole and letrozole), where the nitrile group mimicked the carbonyl oxygen of natural steroid substrates through hydrogen bonding with catalytic residues [3] [5]. This pioneering work established the nitrile's role as a carbonyl bioisostere in enzyme inhibition. The modern era has witnessed expanded applications:
Table 3: Therapeutic Applications of Nitrile Pharmacophores in Approved Drugs
Drug (Approval Year) | Therapeutic Area | Nitrile Role | Target Interaction |
---|---|---|---|
Letrozole (1995) | Breast cancer | H-bond acceptor mimicking steroid carbonyl | Aromatase active site |
Bicalutamide (1995) | Prostate cancer | Dual H-bond to Arg752 and water network | Androgen receptor ligand-binding domain |
Vildagliptin (2007) | Type 2 diabetes | Covalent serine adduct formation | DPP-4 catalytic triad |
Neratinib (2017) | Breast cancer | H-bond to Met793 gatekeeper residue | EGFR kinase domain |
Berotralstat (2020) | Hereditary angioedema | Charge transfer with aromatic residues | Plasma kallikrein S1 pocket |
The carbonitrile group exhibits exceptional metabolic stability with minimal cyanide release risk – a key safety consideration. Alkylnitriles with α-protons can undergo oxidation to cyanohydrins, but aromatic nitriles and fully substituted aliphatic nitriles (e.g., 1-(3,5-difluorophenyl)cyclobutanecarbonitrile) demonstrate negligible cyanogenesis. Metabolism typically occurs at sites distal to the nitrile, with glucuronidation and oxidation representing primary clearance pathways [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1